N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine
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Overview
Description
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups, including a benzyloxyphenyl group, a thiophene ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Another method involves the condensation of thiophene derivatives with pyrimidine precursors under specific conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the overall production time.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s structural properties make it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde share the thiophene ring structure and exhibit similar chemical reactivity.
Pyrimidine Derivatives: Compounds such as 2-chloropyrimidine and 4-aminopyrimidine have structural similarities with the pyrimidine moiety of the compound.
Uniqueness
N-((5-(4-(Benzyloxy)phenyl)thiophen-2-yl)methyl)-2-chloropyrimidin-4-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2412500-73-1 |
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InChI Key |
BCSIFOAVKITWKH-UHFFFAOYSA-N |
Origin of Product |
United States |
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